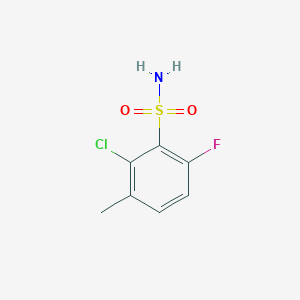![molecular formula C15H19NO6 B13991575 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid CAS No. 92653-37-7](/img/structure/B13991575.png)
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of an amine with acetic anhydride to form the acetamido group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to attach the dimethylphenyl group to the central carbon atom.
Formation of the Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Acetamido-2-[(4-methoxyphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(3,5-dimethylphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(4-methoxy-3-methylphenyl)methyl]propanedioic acid
Uniqueness
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is unique due to the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
92653-37-7 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC名 |
2-acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H19NO6/c1-8-5-11(6-9(2)12(8)22-4)7-15(13(18)19,14(20)21)16-10(3)17/h5-6H,7H2,1-4H3,(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
QBZMEKYDDKSOKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)CC(C(=O)O)(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)






![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)


![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
